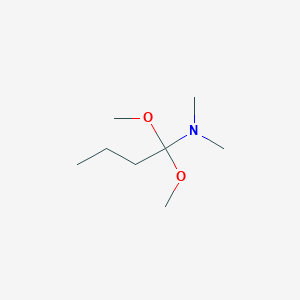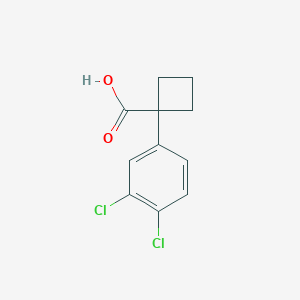
Tungsten-titanium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tungsten-titanium is an advanced alloy that combines the robustness of tungsten with the versatility of titanium. This compound is known for its exceptional properties, including high strength, toughness, and resistance to extreme conditions. It has garnered significant attention across various industries due to its durability and high-performance characteristics .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of tungsten-titanium involves several methods, including powder metallurgy and mechanical alloying. The process typically starts with the preparation of tungsten and titanium powders, which are then mixed and subjected to high-energy ball milling. This mechanical alloying process ensures a uniform distribution of the two elements .
Industrial Production Methods: In industrial settings, this compound is often produced using powder metallurgy techniques. The mixed powders are compacted into a desired shape and then sintered at high temperatures to achieve densification. This method allows for precise control over the alloy’s microstructure and properties .
Analyse Des Réactions Chimiques
Types of Reactions: Tungsten-titanium undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the alloy’s composition and the specific conditions under which they occur .
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using oxygen or air at elevated temperatures. This reaction forms a protective oxide layer on the surface, enhancing the alloy’s corrosion resistance.
Reduction: Reduction reactions typically involve hydrogen or carbon monoxide as reducing agents. These reactions are carried out at high temperatures to reduce tungsten and titanium oxides back to their metallic forms.
Substitution: Substitution reactions involve the replacement of one element in the alloy with another.
Major Products: The major products formed from these reactions include tungsten and titanium oxides, carbides, and nitrides. These compounds contribute to the alloy’s enhanced mechanical and chemical properties .
Applications De Recherche Scientifique
Mécanisme D'action
The mechanism by which tungsten-titanium exerts its effects is primarily through its structural and chemical properties. The alloy’s high melting point and thermal stability allow it to withstand extreme conditions. Additionally, the presence of tungsten and titanium atoms in the lattice structure enhances its mechanical strength and resistance to deformation .
Molecular Targets and Pathways: At the molecular level, this compound interacts with various substrates through surface reactions. These interactions are facilitated by the alloy’s unique electronic structure, which promotes catalytic activity and enhances its performance in industrial applications .
Comparaison Avec Des Composés Similaires
- Tungsten carbide
- Titanium carbide
- Molybdenum-titanium alloy
- Chromium-titanium alloy
Uniqueness: The unique combination of tungsten and titanium in this alloy results in a material that excels in both mechanical and chemical properties. Its ability to withstand extreme conditions while maintaining high strength and toughness sets it apart from other similar compounds .
Propriétés
IUPAC Name |
titanium;tungsten |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Ti.W |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAKDTFFYCIMFQP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Ti].[W] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
TiW |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90565830 |
Source


|
| Record name | Titanium--tungsten (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90565830 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.71 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58397-70-9 |
Source


|
| Record name | Titanium--tungsten (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90565830 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-Iodothieno[3,2-b]pyridine](/img/structure/B1601750.png)








